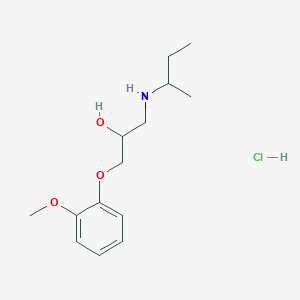
1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride, also known as bucindolol hydrochloride, is a beta blocker medication that is used to treat heart failure and hypertension. It is a selective beta-1 adrenergic receptor antagonist that works by reducing the workload on the heart and decreasing the heart rate. Bucindolol hydrochloride has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
Bucindolol hydrochloride works by selectively blocking beta-1 adrenergic receptors, which are found primarily in the heart. By blocking these receptors, 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride reduces the workload on the heart and decreases the heart rate. This can help to improve symptoms of heart failure and hypertension.
Biochemical and Physiological Effects:
Bucindolol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its effects on the heart rate and workload, this compound hydrochloride has been shown to have anti-inflammatory effects and may also have antioxidant properties. It has also been shown to have effects on the renin-angiotensin-aldosterone system, which plays a role in regulating blood pressure.
実験室実験の利点と制限
Bucindolol hydrochloride has a number of advantages as a tool for scientific research. Its high affinity for beta-1 adrenergic receptors makes it a useful tool for studying the role of these receptors in cardiovascular physiology. However, there are also limitations to its use. Bucindolol hydrochloride has a relatively short half-life, which may limit its usefulness in certain experiments. It may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research involving 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride. One area of interest is the use of this compound hydrochloride as a tool for studying the role of beta-1 adrenergic receptors in the development of heart failure. Another area of interest is the use of this compound hydrochloride in combination with other medications for the treatment of heart failure and hypertension. Additionally, there may be potential applications for this compound hydrochloride in the treatment of other conditions, such as asthma and chronic obstructive pulmonary disease. Further research is needed to explore these potential applications.
合成法
Bucindolol hydrochloride can be synthesized using a variety of methods. One commonly used method involves the reaction of 2-methoxyphenol with sec-butylamine to form 2-(sec-butylamino)phenol. This compound is then reacted with epichlorohydrin to form 1-(sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol, which is then hydrolyzed to form 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
科学的研究の応用
Bucindolol hydrochloride has been extensively studied for its potential applications in scientific research. One area of research involves the use of 1-(Sec-butylamino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride hydrochloride as a tool to study the beta-adrenergic receptor system. Bucindolol hydrochloride has been shown to have high affinity for beta-1 adrenergic receptors, making it a useful tool for studying the role of these receptors in cardiovascular physiology.
特性
IUPAC Name |
1-(butan-2-ylamino)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-4-11(2)15-9-12(16)10-18-14-8-6-5-7-13(14)17-3;/h5-8,11-12,15-16H,4,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGMGPNYJLIMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC=CC=C1OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)
![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)
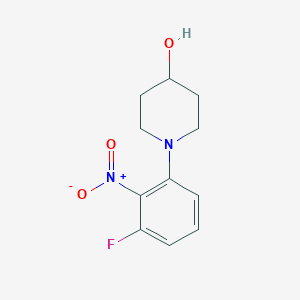

![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)

![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)
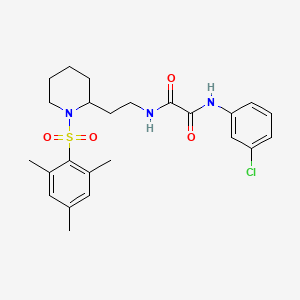
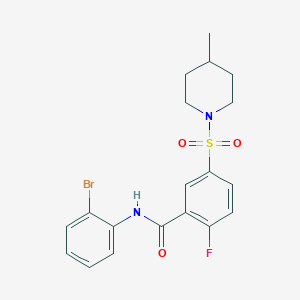
![methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2986380.png)
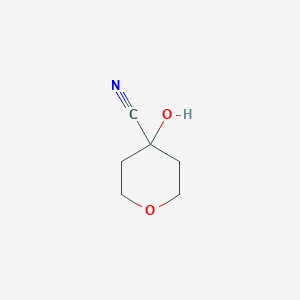
![2-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2986382.png)
